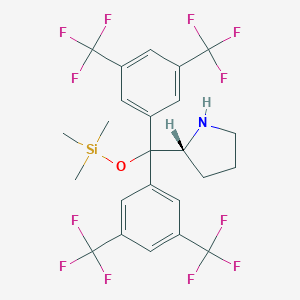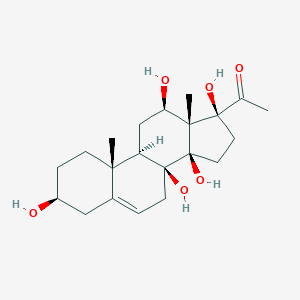
Cucurbitacina IIb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cucurbitacin IIb is a naturally occurring compound belonging to the cucurbitacin family, which are highly oxidized tetracyclic triterpenoids. These compounds are primarily found in the Cucurbitaceae family of plants, but they are also present in other plant families, fungi, and some marine organisms . Cucurbitacin IIb has garnered significant attention due to its potent biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Aplicaciones Científicas De Investigación
Cucurbitacin IIb has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Cucurbitacin IIb (CuIIb) primarily targets T lymphocytes , which are key players in the adaptive immune response . It also acts as a tyrosine kinase inhibitor , which plays a crucial role in cell signaling and growth .
Mode of Action
CuIIb interacts with its targets by downregulating the phosphorylation of STAT3 , a signal transducer and activator of transcription . This interaction leads to an increase in cell apoptosis . Furthermore, CuIIb induces G2/M phase cell cycle arrest through the suppression of the EGFR/MAPK pathway .
Biochemical Pathways
CuIIb affects several biochemical pathways. The primary pathway is the JAK/STAT3 signaling pathway , which is essential for the activation, proliferation, and maintenance of cancerous cells . CuIIb also impacts the PI3K/Akt pathway , which plays a significant role in regulating cell apoptosis .
Pharmacokinetics
The pharmacokinetic properties of CuIIb, including its absorption, distribution, metabolism, and elimination (ADME), are still under investigation . It’s known that the clearance rate of cuiib can be modified in diseased mice, possibly due to the cyp450 enzyme system, which prolongs storage time and decreases clearance time .
Result of Action
The action of CuIIb results in significant molecular and cellular effects. It inhibits the growth of cancer cells, such as T24 and UM-UC-3 bladder cancer cells, by suppressing cell viability and clonogenicity . It also induces robust cell apoptosis, confirmed by immunoblotting and mitochondrial membrane potential (ΔΨm) analysis .
Action Environment
It’s known that the compound’s action can be influenced by the health status of the organism, as seen in the slower clearance rate of cuiib in diseased mice compared to healthy ones .
Análisis Bioquímico
Biochemical Properties
Cucurbitacin IIb plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Cucurbitacin IIb acts as a tyrosine kinase inhibitor, which is essential in regulating cell signaling pathways . It also interacts with the STAT3 pathway, leading to the induction of apoptosis and cell cycle arrest . Additionally, Cucurbitacin IIb modulates the PI3K/Akt pathway, contributing to its anticancer activity .
Cellular Effects
Cucurbitacin IIb exerts significant effects on various cell types and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells . In bladder cancer cells, Cucurbitacin IIb causes cell cycle arrest in the G2/M phase and promotes apoptosis through the mitochondrial apoptotic pathway . Furthermore, Cucurbitacin IIb influences cell signaling pathways, such as the EGFR/MAPK pathway, and affects gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cucurbitacin IIb involves several key interactions. It binds to and inhibits tyrosine kinases, leading to the suppression of the EGFR/MAPK pathway . Cucurbitacin IIb also activates the caspase cascade, resulting in apoptosis via the STAT3 pathway . Additionally, it modulates the PI3K/Akt pathway, contributing to its anticancer effects . These interactions highlight the compound’s ability to regulate cell growth, survival, and apoptosis at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cucurbitacin IIb change over time. The compound exhibits stability and maintains its biological activity over extended periods . Studies have shown that Cucurbitacin IIb can induce long-term effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of Cucurbitacin IIb vary with different dosages in animal models. At lower doses, Cucurbitacin IIb exhibits significant anticancer activity without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic potential of Cucurbitacin IIb while minimizing its toxicity.
Metabolic Pathways
Cucurbitacin IIb is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . The compound also affects metabolic flux and metabolite levels, contributing to its overall biological activity
Transport and Distribution
Cucurbitacin IIb is transported and distributed within cells and tissues through various mechanisms. It exhibits a high volume of distribution and accumulates in multiple organs . The compound interacts with transporters and binding proteins, facilitating its cellular uptake and distribution . Understanding the transport and distribution of Cucurbitacin IIb is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of Cucurbitacin IIb plays a vital role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its apoptotic effects . Cucurbitacin IIb may also undergo post-translational modifications that direct it to specific compartments or organelles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cucurbitacin IIb involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes oxidation, cyclization, and functional group modifications to achieve the desired structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of cucurbitacin IIb often relies on the extraction from natural sources, such as plants in the Cucurbitaceae family. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify cucurbitacin IIb from plant extracts . Additionally, biotechnological approaches, including the use of genetically modified microorganisms, are being explored to enhance the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Cucurbitacin IIb undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cucurbitacin IIb, each with distinct biological properties .
Comparación Con Compuestos Similares
Cucurbitacin IIb is compared with other cucurbitacins, such as cucurbitacin B, E, and I:
Cucurbitacin B: Known for its strong anticancer properties and ability to inhibit the JAK/STAT3 pathway.
Cucurbitacin E: Exhibits potent anti-inflammatory and anticancer activities.
Cucurbitacin I: Effective in inhibiting neuroinflammatory responses.
Uniqueness: Cucurbitacin IIb is unique due to its specific molecular targets and pathways, particularly its dual inhibition of tyrosine kinases and the STAT3 pathway, making it a promising candidate for cancer therapy .
Propiedades
Número CAS |
50298-90-3 |
|---|---|
Fórmula molecular |
C30H48O7 |
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
(2S,3S,8S,9R,10R,13R,14S,16R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C30H48O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23-24,31-32,35-37H,10-15H2,1-8H3/t17-,18+,19-,20+,23?,24-,27+,28-,29+,30+/m1/s1 |
Clave InChI |
VVBWBGOEAVGFTN-BLGDFNBKSA-N |
SMILES |
CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C |
SMILES isomérico |
C[C@@]12C[C@H](C([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O |
SMILES canónico |
CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C |
Sinónimos |
23,24-dihydrocucurbitacin F hemslecin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















